![molecular formula C9H8N2O2S B2729521 5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione CAS No. 865658-87-3](/img/structure/B2729521.png)
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione, also known as PTAD, is a heterocyclic compound that has gained significant attention in the scientific community due to its versatile applications in organic synthesis. PTAD is a highly reactive compound and is used as a powerful oxidizing agent in a variety of chemical reactions.
Scientific Research Applications
Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones, designed from pyridines, showed significant hypoglycemic activity. These compounds were evaluated for their ability to induce insulin-induced adipocyte differentiation in vitro and exhibited hypoglycemic activity in genetically diabetic mice. This suggests a potential for clinical application in managing diabetes (Oguchi et al., 2000).
Antihyperglycemic Agents
Novel thiazolidinediones with arylsulfonyl and arylsulfanyl modifications demonstrated oral antihyperglycemic effects in diabetic mouse models. The study highlighted the therapeutic potential of these compounds in treating insulin resistance and type 2 diabetes (Wrobel et al., 1998).
Antibacterial and Antifungal Activities
The synthesis of 5-(aminomethylene)thiazolidine-2,4-dione derivatives revealed antibacterial activity, especially those bearing pyridine or piperazine moieties. Some compounds also showed antifungal activity, indicating their potential as antimicrobial agents (Mohanty et al., 2015).
Photophysical Behavior of Organoboron Complexes
Unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties were synthesized, exhibiting strong UV-Vis absorptions and high fluorescence quantum yields. Such complexes have potential applications in bioorthogonal chemistry due to their enhanced water solubility and strong emissive properties (Garre et al., 2019).
Antiproliferative Activity
Pyridine linked thiazole derivatives demonstrated promising antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment. Specific compounds showed significant activity against MCF-7 and HepG2 cell lines, indicating their potential as cancer therapeutics (Alqahtani & Bayazeed, 2020).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency. These compounds offer a promising approach for protecting steel surfaces in corrosive environments, combining theoretical and experimental methodologies to elucidate their effectiveness (Chaitra et al., 2016).
properties
IUPAC Name |
5-(pyridin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIVMBYMWUAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.